Ketoconazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antifungal Properties

Ketoconazole is primarily known for its antifungal properties. It works by disrupting the fungal cell wall, specifically targeting a substance called ergosterol. Ergosterol is essential for the fungus to maintain its cell wall structure and function. By inhibiting the production of ergosterol, ketoconazole weakens the cell wall, leading to the death of the fungus PubMed Central article on the effect of Ketoconazole shampoo: . This mechanism makes ketoconazole effective against a broad spectrum of fungal infections, including:

- Tinea infections (ringworm)

- Blastomycosis

- Candidiasis (thrush)

- Histoplasmosis

Potential Anti-inflammatory Effects

Recent research suggests that ketoconazole may have anti-inflammatory properties in addition to its antifungal activity. This is particularly interesting for conditions like seborrheic dermatitis, where inflammation plays a role alongside fungal overgrowth. Studies have shown that ketoconazole shampoo can improve hair density and reduce scalp inflammation in patients with androgenic alopecia (hair loss) PubMed Central article on Pilot Study of 15 Patients Receiving a New Treatment Regimen for Androgenic Alopecia: . However, further research is needed to fully understand the anti-inflammatory effects of ketoconazole and its potential applications in various inflammatory skin conditions.

Other Areas of Investigation

Researchers are also exploring the potential use of ketoconazole in other areas:

- Cancer: Some studies suggest that ketoconazole may have anti-tumor effects, but more research is needed to determine its efficacy and safety in cancer treatment.

- ** Cushing's syndrome**: Ketoconazole can inhibit the production of cortisol, a hormone involved in this hormonal disorder. However, due to potential side effects, it is not a first-line treatment for Cushing's syndrome.

Ketoconazole is a synthetic antifungal agent belonging to the imidazole class of medications. It is primarily used to treat a variety of fungal infections, including those caused by dermatophytes and yeasts. The compound works by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes, thereby disrupting membrane integrity and function. Ketoconazole is administered both topically and orally, depending on the type and severity of the infection being treated .

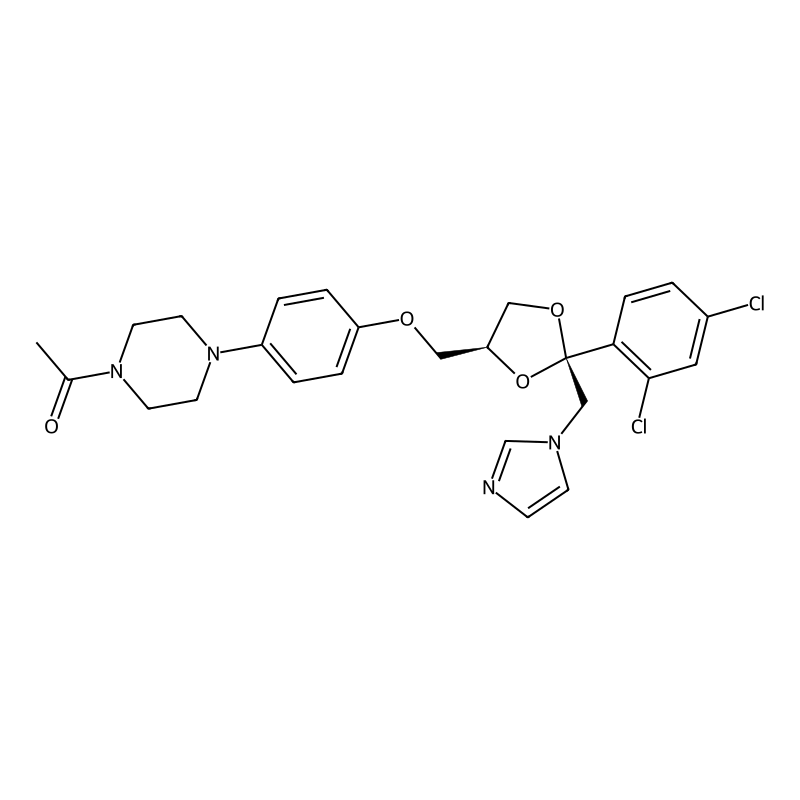

The chemical structure of ketoconazole is characterized by its imidazole ring, which is essential for its antifungal activity. Its molecular formula is , with a molar mass of approximately 531.43 g/mol. The compound is typically found in a racemic mixture .

Ketoconazole's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol production, Ketoconazole weakens the fungal cell wall, leading to cell death.

Ketoconazole is generally well-tolerated, but side effects like nausea, vomiting, and abdominal pain can occur. More serious concerns include:

- Liver toxicity: In rare cases, Ketoconazole can cause liver damage. Liver function tests are recommended during treatment.

- Drug interactions: Ketoconazole can interact with several medications, potentially increasing their blood levels and causing adverse effects. Careful monitoring and dose adjustments might be necessary when used with other drugs.

Ketoconazole exerts its antifungal effects primarily through the inhibition of cytochrome P450 14α-demethylase (CYP51A1), an enzyme involved in the conversion of lanosterol to ergosterol. This inhibition leads to an accumulation of toxic sterol intermediates and a decrease in ergosterol levels, ultimately resulting in increased membrane permeability and impaired fungal growth .

In addition to its antifungal properties, ketoconazole also affects steroidogenesis by inhibiting enzymes such as 17-alpha-hydroxylase and 17,20-lyase, which are involved in the biosynthesis of adrenal steroids and testosterone. This mechanism underlies its use in treating conditions like Cushing's syndrome and androgen-dependent prostate cancer .

Ketoconazole displays significant antifungal activity against various pathogenic fungi, including Candida species and Aspergillus species. Its effectiveness can vary based on the fungal strain, with some strains exhibiting resistance due to alterations in membrane permeability or efflux mechanisms .

The synthesis of ketoconazole typically involves multi-step organic reactions starting from simpler organic compounds. One common method includes:

- Formation of the Imidazole Ring: This involves cyclization reactions using appropriate precursors.

- Chlorination: Chlorine atoms are introduced into the molecule at specific positions.

- Side Chain Modifications: Alkyl groups are added through various alkylation reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

These steps result in the formation of ketoconazole with high purity suitable for pharmaceutical applications .

Ketoconazole is primarily used for:

- Antifungal Treatment: Effective against superficial fungal infections such as athlete's foot, ringworm, and candidiasis.

- Systemic Fungal Infections: Utilized for more severe infections like histoplasmosis or blastomycosis.

- Hormonal Disorders: Employed in managing Cushing's syndrome due to its ability to inhibit cortisol synthesis.

- Prostate Cancer: Used off-label for its antiandrogenic effects in treating androgen-dependent tumors .

Ketoconazole is known to interact with numerous other medications due to its potent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This can lead to increased plasma concentrations of co-administered drugs, heightening the risk of adverse effects or toxicity. Notable interactions include:

- Benzodiazepines: Increased sedation risk.

- Antiarrhythmic Drugs: Potentially fatal QT prolongation.

- Statins: Elevated risk of myopathy or rhabdomyolysis.

- Anticonvulsants: Altered metabolism leading to reduced efficacy .

Due to these interactions, careful monitoring and dosage adjustments are often necessary when prescribing ketoconazole alongside other medications.

Ketoconazole shares structural similarities with other azole antifungals but exhibits unique properties that differentiate it from them:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Fluconazole | Triazole | Antifungal | Higher efficacy against Candida species; less toxicity compared to ketoconazole. |

| Itraconazole | Triazole | Antifungal | Broader spectrum; more effective against Aspergillus species; lower side effects. |

| Miconazole | Imidazole | Antifungal | Primarily topical use; less systemic absorption than ketoconazole. |

| Posaconazole | Triazole | Antifungal | Effective against resistant fungal infections; broader spectrum than ketoconazole. |

Ketoconazole's dual role as an antifungal and an antiandrogen makes it particularly unique among these compounds. Its side effect profile and interaction potential also set it apart from others in clinical use .

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 4.34

4.35

Decomposition

Appearance

Melting Point

148-152 °C

Storage

UNII

GHS Hazard Statements

H360F ***: May damage fertility [Danger Reproductive toxicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Drug Indication

FDA Label

Ketoconazole HRA is indicated for the treatment of endogenous Cushing's syndrome in adults and adolescents above the age of 12 years.

Livertox Summary

Drug Classes

Therapeutic Uses

Nizoral Tablets should be used only when other effective antifungal therapy is not available or tolerated and the potential benefits are considered to outweigh the potential risks. Nizoral (ketoconazole) Tablets are indicated for the treatment of the following systemic fungal infections in patients who have failed or who are intolerant to other therapies: blastomycosis, coccidioidomycosis, histoplasmosis, chromomycosis, and paracoccidioidomycosis. Nizoral Tablets should not be used for fungal meningitis because it penetrates poorly into the cerebrospinal fluid. /Included in US product label/

Oral ketoconazole has been used for the palliative treatment of Cushing's syndrome (hypercortisolism), including adrenocortical hyperfunction associated with adrenal or pituitary adenoma or ectopic corticotropin-secreting tumors. Based on ketoconazole's endocrine effects, the drug has been used in the treatment of advanced prostatic carcinoma. Safety and efficacy of ketoconazole have not been established for either of these indications. Oral ketoconazole also has been used in the treatment of hypercalcemia in patients with sarcoidosis and the treatment of tuberculosis-associated hypercalcemia and idiopathic infantile hypercalcemia and hypercalciuria. /NOT included in US product label/

Ketoconazole has been used for the treatment of sporotrichosis caused by Sporothrix schenckii; however, the drug is not recommended since it is less effective and associated with more adverse effects than some other azoles. Oral itraconazole is considered the drug of choice for the treatment of cutaneous, lymphocutaneous, or mild pulmonary or osteoarticular sporotrichosis and for follow-up therapy in more severe infections after a response has been obtained with IV amphotericin B. /NOT included in US product label/

For more Therapeutic Uses (Complete) data for KETOCONAZOLE (18 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

D - Dermatologicals

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AC - Imidazole and triazole derivatives

D01AC08 - Ketoconazole

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AF - Imidazole derivatives

G01AF11 - Ketoconazole

J - Antiinfectives for systemic use

J02 - Antimycotics for systemic use

J02A - Antimycotics for systemic use

J02AB - Imidazole derivatives

J02AB02 - Ketoconazole

Mechanism of Action

Ketoconazole blocks the synthesis of ergosterol, a key component of the fungal cell membrane, through the inhibition of cytochrome P-450 dependent enzyme lanosterol 14alpha-demethylase responsible for the conversion of lanosterol to ergosterol in the fungal cell membrane. This results in an accumulation of methylated sterol precursors and a depletion of ergosterol within the cell membrane thus weakening the structure and function of the fungal cell membrane.

Like other azole antifungal agents, ketoconazole presumably exerts its antifungal activity by altering cellular membranes, resulting in increased membrane permeability, secondary metabolic effects, and growth inhibition. Although the exact mechanism of action of ketoconazole has not been fully determined, it has been suggested that the fungistatic activity of the drug may result from interference with ergosterol synthesis, probably via inhibition of C-14 demethylation of sterol intermediates (e.g., lanosterol). The fungicidal activity of ketoconazole at high concentrations may result from a direct physiochemical effect of the drug on the fungal cell membrane.

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Only 2-4% of the ketoconazole dose is eliminated unchanged in the urine. Over 95% is eliminated through hepatic metabolism.

Ketoconazole has an estimated volume of distribution of 25.41 L or 0.36 L/kg. It distributes widely among the tissues, reaching effective concentrations in the skin, tendons, tears, and saliva. Distribution to vaginal tissue produces concentrations 2.4 times lower than plasma. Penetration into the CNS, bone, and seminal fluid are minimal. Ketoconazole has been found to enter the breast milk and cross the placenta in animal studies.

Ketoconazole has an estimated clearance of 8.66 L/h.

Ketoconazole is rapidly absorbed from the GI tract. Following oral administration, ketoconazole is dissolved in gastric secretions and converted to the hydrochloride salt prior to absorption from the stomach.

The effect of food on the rate and extent of GI absorption of ketoconazole has not been clearly determined. Some clinicians have reported that administration of ketoconazole to fasting individuals results in higher plasma concentrations of the drug than does administration with food. However, the manufacturer states that administration of ketoconazole with food increases the extent of absorption and results in more consistent plasma concentrations of the drug. The manufacturer suggests that food increases absorption of ketoconazole by increasing the rate and/or extent of dissolution of ketoconazole (e.g., by increasing bile secretions) or by delaying stomach emptying.

Ketoconazole is a weak dibasic agent and thus requires acidity for dissolution and absorption.

The bioavailability of oral ketoconazole depends on the pH of the gastric contents in the stomach; an increase in the pH results in decreased absorption of the drug. Decreased bioavailability of ketoconazole has been reported in patients with acquired immunodeficiency syndrome (AIDS), probably because of gastric hypochlorhydria associated with this condition; concomitant administration of dilute hydrochloric acid solution normalized absorption of the drug in these patients.198 Concomitant administration of an acidic beverage may increase bioavailability of oral ketoconazole in some individuals with achlorhydria.

For more Absorption, Distribution and Excretion (Complete) data for KETOCONAZOLE (19 total), please visit the HSDB record page.

Metabolism Metabolites

Ketoconazole is partially metabolized, in the liver, to several inactive metabolites by oxidation and degradation of the imidazole and piperazine rings, by oxidative O-dealkylation, and by aromatic hydroxylation.

Wikipedia

FDA Medication Guides

Ketoconazole

TABLET;ORAL

JANSSEN PHARMS

02/25/2014

Drug Warnings

Transient increases in serum AST, ALT, and alkaline phosphatase concentrations may occur during ketoconazole therapy. Serious hepatotoxicity has occurred in patients receiving oral ketoconazole, including cases that were fatal or required liver transplantation. Hepatotoxicity may be hepatocellular (in most cases), cholestatic, or a mixed pattern of injury. Although ketoconazole-induced hepatotoxicity usually is reversible following discontinuance of the drug, recovery may take several months and rarely death has occurred. Symptomatic hepatotoxicity usually is apparent within the first few months of ketoconazole therapy, but occasionally may be apparent within the first week of therapy. Some patients with ketoconazole-induced hepatotoxicity had no obvious risk factors for liver disease. Serious hepatotoxicity has been reported in patients receiving high oral ketoconazole dosage for short treatment durations and in patients receiving low oral dosage of the drug for long durations. Many of the reported cases of hepatotoxicity occurred in patients who received the drug for the treatment of tinea unguium (onychomycosi or the treatment of chronic, refractory dermatophytoses. Ketoconazole-induced hepatitis has been reported in some children.

Coadministration of a number of CYP3A4 substrates such as dofetilide, quinidine cisapride and pimozide is contraindicated with Nizoral Tablets. Coadministration with ketoconazole can cause elevated plasma concentrations of these drugs and may increase or prolong both therapeutic and adverse effects to such an extent that a potentially serious adverse reaction may occur. For example, increased plasma concentrations of some of these drugs can lead to QT prolongation and sometimes resulting in life-threatening ventricular tachyarrhythmias including occurrences of torsades de pointes, a potentially fatal arrhythmia. Additionally, the following other drugs are contraindicated with Nizoral Tablets: methadone, disopyramide, dronedarone, ergot alkaloids such as dihydroergotamine, ergometrine, ergotamine, methylergometrine, irinotecan, lurasidone, oral midazolam, alprazolam, triazolam, felodipine, nisoldipine, ranolazine, tolvaptan, eplerenone, lovastatin, simvastatin and colchicine.

The use of Nizoral Tablets is contraindicated in patients with acute or chronic liver disease.

For more Drug Warnings (Complete) data for KETOCONAZOLE (46 total), please visit the HSDB record page.

Biological Half Life

Plasma concentrations of ketoconazole appear to decline in a biphasic manner with a half-life of approximately 2 hours in the initial phase and approximately 8 hours in the terminal phase.

Elimination from plasma is biphasic with a half-life of 2 hours during the first 10 hours and 8 hours thereafter.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: ketoconazole; matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid

Analyte: ketoconazole; matrix: pharmaceutical preparation (oral suspension); procedure: liquid chromatography with detection at 223 nm and comparison to standards (chemical purity)

Analyte: ketoconazole; matrix: pharmaceutical preparation (tablet); procedure: thin-layer chromatography with comparison to standards (chemical identification)

For more Analytic Laboratory Methods (Complete) data for KETOCONAZOLE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: ketoconazole; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 220 nm; limit of detection: 100-200 ng/mL

Analyte: ketoconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 207 nm; limit of quantitation: 20 ng/mL

Analyte: ketoconazole; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 226 nm; limit of quantitation: 10 ng/mL

For more Clinical Laboratory Methods (Complete) data for KETOCONAZOLE (9 total), please visit the HSDB record page.

Storage Conditions

Ketoconazole topical cream should be stored at a temperature less than 25 °C and should not be frozen. The cream should not be stored at high temperatures (eg, warmer than 37 °C), since creams generally separate at these temperatures. Ketoconazole 2% shampoo should be stored at temperatures not exceeding 25 °C and should be protected from light; the 1% shampoo should be stored between 2-30 °C and should be protected from light and freezing.

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C.

Interactions

Elevated plasma concentrations of digoxin have been reported in patients receiving ketoconazole. Although it is unclear whether concomitant use of ketoconazole caused these increased concentrations, digoxin concentrations should be monitored closely in patients receiving the antifungal agent.

Like other imidazole derivatives, ketoconazole may enhance the anticoagulant effect of coumarin anticoagulants. When ketoconazole is used concomitantly with these drugs, the anticoagulant effect should be carefully monitored and dosage of the anticoagulant adjusted accordingly.

Concomitant use of mefloquine (single 500-mg dose) and ketoconazole (400 mg once daily for 10 days) in healthy adults increased the mean peak plasma concentration and AUC of mefloquine by 64 and 79%, respectively, and increased the mean elimination half-life of mefloquine from 322 hours to 448 hours. Because of the risk of a potentially fatal prolongation of the corrected QT (QTc) interval, the manufacturer of mefloquine states that ketoconazole should not be used concomitantly with mefloquine or within 15 weeks after the last mefloquine dose.

For more Interactions (Complete) data for KETOCONAZOLE (51 total), please visit the HSDB record page.

Dates

2: Gupta AK, Daigle D, Foley KA. Drug safety assessment of oral formulations of ketoconazole. Expert Opin Drug Saf. 2015 Feb;14(2):325-34. doi: 10.1517/14740338.2015.983071. Epub 2014 Nov 20. Review. PubMed PMID: 25409549.

3: Greenblatt HK, Greenblatt DJ. Liver injury associated with ketoconazole: review of the published evidence. J Clin Pharmacol. 2014 Dec;54(12):1321-9. doi: 10.1002/jcph.400. Epub 2014 Oct 1. Review. PubMed PMID: 25216238.

4: Gal M, Orly J. Ketoconazole inhibits ovulation as a result of arrest of follicular steroidogenesis in the rat ovary. Clin Med Insights Reprod Health. 2014 Jun 9;8:37-44. doi: 10.4137/CMRH.S15887. eCollection 2014. Review. PubMed PMID: 24987273; PubMed Central PMCID: PMC4071760.

5: Yan JY, Nie XL, Tao QM, Zhan SY, Zhang YD. Ketoconazole associated hepatotoxicity: a systematic review and meta- analysis. Biomed Environ Sci. 2013 Jul;26(7):605-10. doi: 10.3967/0895-3988.2013.07.013. Review. PubMed PMID: 23895707.

6: Greenblatt DJ, Venkatakrishnan K, Harmatz JS, Parent SJ, von Moltke LL. Sources of variability in ketoconazole inhibition of human cytochrome P450 3A in vitro. Xenobiotica. 2010 Oct;40(10):713-20. doi: 10.3109/00498254.2010.506224. Review. PubMed PMID: 20712450.

7: Arakaki R, Welles B. Ketoconazole enantiomer for the treatment of diabetes mellitus. Expert Opin Investig Drugs. 2010 Feb;19(2):185-94. doi: 10.1517/13543780903381411. Review. PubMed PMID: 20047506.

8: Faergemann J, Borgers M, Degreef H. A new ketoconazole topical gel formulation in seborrhoeic dermatitis: an updated review of the mechanism. Expert Opin Pharmacother. 2007 Jun;8(9):1365-71. Review. PubMed PMID: 17563270.

9: Ketoconazole foam--connetics: connetics ketoconazole foam. Drugs R D. 2003;4(5):323-5. Review. PubMed PMID: 12952504.

10: Chakrapee-Sirisuk S, Amornpichetkul K, Visudhiphan S, Sangruchi T, Srimuninnimit V, Sinlarat P. Ketoconazole and Flutamide in the treatment of disseminated intravascular clotting from prostate cancer: a case report and review. J Med Assoc Thai. 2001 Oct;84(10):1495-501. Review. PubMed PMID: 11804262.

11: Peehl DM, Seto E, Feldman D. Rationale for combination ketoconazole/ vitamin D treatment of prostate cancer. Urology. 2001 Aug;58(2 Suppl 1):123-6. Review. PubMed PMID: 11502466.

12: Brown ES, Bobadilla L, Rush AJ. Ketoconazole in bipolar patients with depressive symptoms: a case series and literature review. Bipolar Disord. 2001 Feb;3(1):23-9. Review. PubMed PMID: 11256460.

13: Bok RA, Small EJ. The treatment of advanced prostate cancer with ketoconazole: safety issues. Drug Saf. 1999 May;20(5):451-8. Review. PubMed PMID: 10348095.

14: Akpuaka FC, Gugnani HC, Iregbulam LM. African histoplasmosis: report of two patients treated with amphotericin B and ketoconazole. Mycoses. 1998 Nov;41(9-10):363-4. Review. PubMed PMID: 9916457.

15: Berwaerts JJ, Verhelst JA, Verhaert GC, Verhaegen AA, Abs RE. Corticotropin-dependent Cushing's syndrome in older people: presentation of five cases and therapeutical use of ketoconazole. J Am Geriatr Soc. 1998 Jul;46(7):880-4. Review. PubMed PMID: 9670876.

16: Rheney CC, Saddler CM. Oral ketoconazole in cutaneous fungal infections. Ann Pharmacother. 1998 Jun;32(6):709-11. Review. PubMed PMID: 9640491.

17: DeVries A, Semchuk WM, Betcher JG. Ketoconazole in the prevention of acute respiratory distress syndrome. Pharmacotherapy. 1998 May-Jun;18(3):581-7. Review. PubMed PMID: 9620108.

18: Sarver RG, Dalkin BL, Ahmann FR. Ketoconazole-induced adrenal crisis in a patient with metastatic prostatic adenocarcinoma: case report and review of the literature. Urology. 1997 May;49(5):781-5. Review. PubMed PMID: 9145992.

19: Miossec P, Archambeaud-Mouveroux F, Teissier MP. [Inhibition of steroidogenesis by ketoconazole. Therapeutic uses]. Ann Endocrinol (Paris). 1997;58(6):494-502. Review. French. PubMed PMID: 9686009.

20: Chapman SA, Lake KD, Solbrack DF, Milfred SK, Marshall PS, Kamps MA. Considerations for using ketoconazole in solid organ transplant recipients receiving cyclosporine immunosuppression. J Transpl Coord. 1996 Sep;6(3):148-54. Review. PubMed PMID: 9188374.